偏磷酸钙

描述

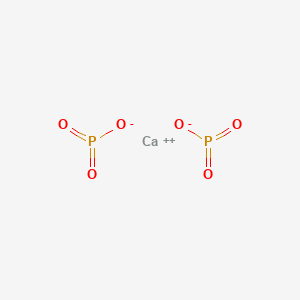

Calcium metaphosphate is a type of calcium phosphate . It is a family of materials and minerals containing calcium ions (Ca2+) together with inorganic phosphate anions . Some so-called calcium phosphates contain oxide and hydroxide as well . Calcium phosphates are white solids of nutritional value and are found in many living organisms, e.g., bone mineral and tooth enamel . In milk, it exists in a colloidal form in micelles bound to casein protein with magnesium, zinc, and citrate – collectively referred to as colloidal calcium phosphate (CCP) .

Synthesis Analysis

The feed grade monocalcium phosphate monohydrate, Ca(H2PO4)2·H2O was prepared by the reaction of CaCO3 and H3PO4 at elevated temperature in aqueous solution . Sodium hexametaphosphate (SHMP) is prepared by heating monosodium orthophosphate to generate sodium acid pyrophosphate: 2 NaH2PO4 → Na2H2P2O7 + H2O. Subsequently, the pyrophosphate is heated to give the corresponding sodium hexametaphosphate: 3 Na2H2P2O7 → (NaPO3)6 + 3 H2O .Molecular Structure Analysis

A classical molecular dynamics method was used to model potassium and calcium metaphosphate glasses . The two P-O bond distances are well resolved on average at 1.48 Å and 1.55 Å . The O–O mean bond distance peaked at 2.46 Å with an average coordination number of 4.1 . The Ca–O bond distance is well defined at 2.40 Å with the coordination number of 6 on average .Chemical Reactions Analysis

The main chemical transformations during the formation of calcium phosphates belong to generalized acid-base reactions (ion exchange, neutralization, hydrolysis, dehydration, etc.) .Physical And Chemical Properties Analysis

Calcium phosphates are white solids of nutritional value . They are easily and inexpensively produced, are safe, and can be relatively easily certified for clinical use . Physical, chemical, and optical properties of phosphate glasses make them suitable for various technological applications like hermetic sealing, radioactive waste immobilization, bioengineering, optics, and optoelectronic materials etc .科学研究应用

生物医学应用:

- 用于制备具有纤维骨架的多孔陶瓷,用于生物医学用途,提供高强度和高孔隙率,这可能有利于骨移植和其他医疗应用 (春日 等人,1995).

- 评估用于含有骨形态发生蛋白-7 的骨移植,显示出兔上颌骨缺损的骨形成增强 (Buranawat 等人,2014).

牙科应用:

- 研究用于牙科复合材料,作为可见光活化牙科材料的填料 (Antonucci 等人,1991).

- 评估用于牙种植体固定装置的涂层,表明其疗效与传统治疗相当 (Cho 等人,2013).

农业应用:

- 用作家禽的磷补充剂,研究表明其溶解度和在解决家禽饲料中磷短缺方面的潜在效用 (Bird & Caskey,1943).

- 研究了碱性土壤中的作物反应,突出了其作为高分析磷肥的用途 (Tisdale & Winters,1953).

材料科学:

- 研究制备在生物医学领域有应用的磷酸钙纤维,显示出有希望的医疗用途 (春日 等人,1992).

- 研究在基底上形成多孔磷酸钙薄膜,可能对各种技术应用有用 (Aizawa 等人,1995).

作用机制

未来方向

Calcium phosphate-based biomaterials have demonstrated great potential in bone tissue engineering due to their superior biocompatibility, pH-responsive degradability, excellent osteoinductivity, and similar components to bone . They are promising for the future, especially in the field of biomineralization, as carrier for gene or ion delivery, as biologically active agent, and as bone graft substitute .

属性

InChI |

InChI=1S/Ca.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPDWRCJTIRLTR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872573 | |

| Record name | Calcium bis(metaphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless crystals or white powder | |

| Record name | CALCIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Usually sparingly soluble in water. Soluble in acid medium | |

| Record name | CALCIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Calcium metaphosphate | |

CAS RN |

13477-39-9, 53801-86-8, 123093-85-6 | |

| Record name | Metaphosphoric acid (HPO3), calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium metaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123093856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium bis(metaphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(metaphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

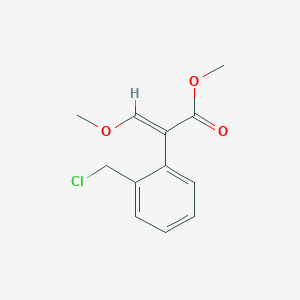

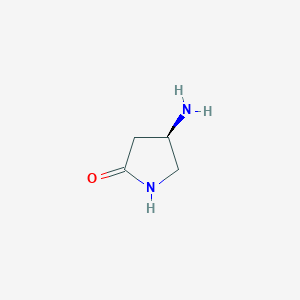

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)

![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)

![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)

![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)

![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)

![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)